molecular formula C18H21BrN4O B2985160 N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 329779-66-0

N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Cat. No. B2985160
M. Wt: 389.297
InChI Key: PSVISFOBXPVRLK-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the compound.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical environments.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

  • Anticonvulsant Activity : A study by Obniska et al. (2015) explored the synthesis of acetamides, including compounds similar to the one , and evaluated them for anticonvulsant activity. They found that these compounds showed protective effects in animal models of epilepsy, suggesting potential applications in seizure management.

  • ACAT-1 Inhibition : Research by Shibuya et al. (2018) focused on derivatives of piperazine, like the compound , for inhibiting acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This enzyme is involved in cholesterol metabolism, indicating potential therapeutic uses in related disorders.

  • Gastrointestinal Motility Modulation : A study by Westaway et al. (2009) discovered a small molecule motilin receptor agonist based on a piperazine derivative. This compound, closely related to the one , showed potential for enhancing gastrointestinal motility, which could be beneficial in treating related disorders.

  • Acetylcholinesterase Inhibition : Research conducted by Yurttaş et al. (2013) on thiazole-piperazines, similar to the compound of interest, showed inhibitory activity against acetylcholinesterase. This enzyme is a target in Alzheimer's disease treatment, suggesting potential applications in neurodegenerative disorders.

  • Cancer Treatment : In the context of cancer treatment, a study by Boddu et al. (2018) synthesized and evaluated N-phenyl piperazin-1-yl derivatives, which showed significant anticancer activity. This indicates potential applications of similar compounds in oncology.

  • Alzheimer’s Disease Treatment : Umar et al. (2019) investigated 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides for their role as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, relevant in Alzheimer's disease treatment. They found these compounds to be selective and potent, suggesting a potential therapeutic application for similar compounds (Umar et al., 2019).

Safety And Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) are often referred to for this information.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could be based on its reactivity, biological activity, or potential applications.


Please consult with a professional chemist or a reliable source for accurate and detailed information.


properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c1-14-12-15(5-6-16(14)19)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVISFOBXPVRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

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